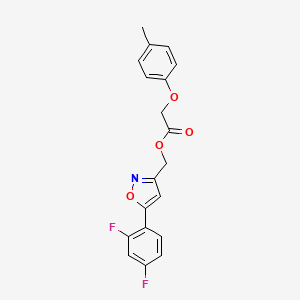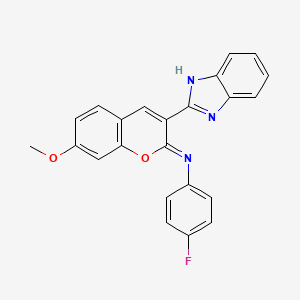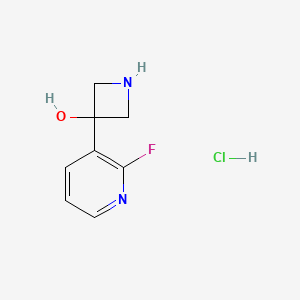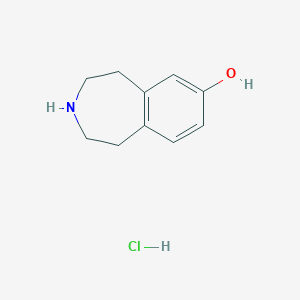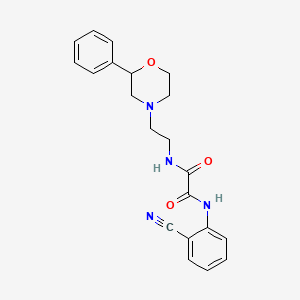
N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its therapeutic potential in various cancers.
科学的研究の応用
Medicinal Chemistry and Drug Development
N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide and its derivatives have been explored for their potential in drug development, particularly in the design of novel therapeutic agents. For example, studies have investigated the role of polyamine analogues, which share structural similarities with oxalamide derivatives, in inducing programmed cell death in cancer cells, suggesting their utility as antitumor agents (Ha et al., 1997). These findings indicate a promising avenue for the development of new anticancer drugs utilizing oxalamide frameworks.
Organic and Medicinal Chemistry Synthesis Techniques
In the realm of synthetic organic chemistry, novel methodologies have been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of oxalamides in chemical synthesis (Mamedov et al., 2016). These techniques enable the efficient production of complex oxalamide structures, which could be applied in the synthesis of pharmaceuticals and organic materials.
Material Science and Polymer Chemistry
Oxalamide derivatives, including those related to this compound, have found applications in material science, particularly in the development of organogels for drug delivery systems. Studies have demonstrated the potential of aminoalcohol-based oxalamides as novel carriers for dermal and topical drug delivery, highlighting their role in creating effective drug depot systems (Uzan et al., 2016).
Catalysis and Chemical Reactions
In catalysis, copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides have been facilitated by oxalamide derivatives, proving their efficacy in promoting complex chemical transformations (De et al., 2017). This showcases the application of oxalamide compounds in enhancing the efficiency of catalytic systems for organic synthesis.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c22-14-17-8-4-5-9-18(17)24-21(27)20(26)23-10-11-25-12-13-28-19(15-25)16-6-2-1-3-7-16/h1-9,19H,10-13,15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJVOXRDJIXVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

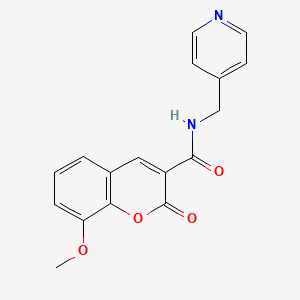
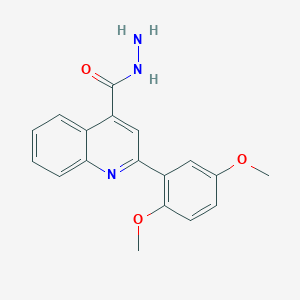
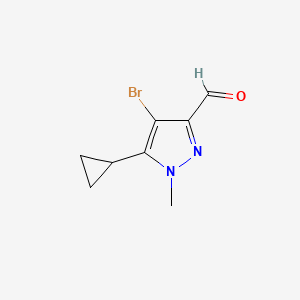
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)
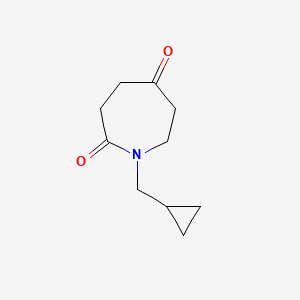
![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
